molecular formula C24H22N2O4 B13625060 (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid

Cat. No.: B13625060
M. Wt: 402.4 g/mol
InChI Key: GHMLGGDNHSFPRJ-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid is a complex organic compound with a molecular formula of C23H20N2O4. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide synthesis. Upon removal of the Fmoc group, the free amine can participate in further reactions, such as coupling with carboxylic acids to form peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid is unique due to its specific combination of the Fmoc group and the pyridinylmethyl side chain. This combination provides distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and drug development .

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C24H22N2O4/c27-23(28)17(13-16-9-11-25-12-10-16)14-26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)

InChI Key

GHMLGGDNHSFPRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=NC=C4)C(=O)O

Origin of Product

United States

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